Azetidin-3-yl acetate 2,2,2-trifluoroacetate
Description
Azetidin-3-yl acetate 2,2,2-trifluoroacetate (CAS: 1356114-40-3) is a trifluoroacetate salt of an azetidine derivative, widely used as a synthetic intermediate in pharmaceutical research. Its structure comprises an azetidine ring (a four-membered nitrogen heterocycle) substituted with an acetate group at the 3-position, paired with a trifluoroacetate counterion. This compound is pivotal in drug discovery, particularly for synthesizing sphingosine-1-phosphate transporter (Spns2) inhibitors, which are studied for immunomodulatory applications .
The synthesis involves deprotection of tert-butyl-protected precursors using trifluoroacetic acid (TFA), followed by purification via silica gel chromatography (10–15% methanol/dichloromethane) to yield the final product as a white solid with moderate yields (~50%) . Its trifluoroacetate moiety enhances solubility, making it suitable for biological assays.
Properties
IUPAC Name |
azetidin-3-yl acetate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.C2HF3O2/c1-4(7)8-5-2-6-3-5;3-2(4,5)1(6)7/h5-6H,2-3H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOJAXJYBZLGAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CNC1.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356114-40-3 | |
| Record name | 3-Azetidinol, 3-acetate, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356114-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azetidin-3-yl acetate 2,2,2-trifluoroacetate typically involves the reaction of azetidine with acetic anhydride and trifluoroacetic acid. The reaction is carried out under inert atmosphere conditions at room temperature . The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yl acetate 2,2,2-trifluoroacetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate or trifluoroacetate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidin-3-yl acetate derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted azetidin-3-yl acetate compounds.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis :
- Azetidin-3-yl acetate 2,2,2-trifluoroacetate serves as a valuable building block for synthesizing more complex organic molecules. Its trifluoroacetate group allows for various chemical transformations such as oxidation, reduction, and nucleophilic substitution.
-
Medicinal Chemistry :
- The compound is being investigated for its potential pharmacological properties. Preliminary studies suggest it may interact with specific molecular targets like enzymes or receptors, potentially modulating biochemical pathways . Research is ongoing to evaluate its efficacy as a lead compound in drug development.
-
Biological Activity :
- Investigations into the biological activity of this compound focus on its interactions with biological molecules. Understanding these interactions is crucial for assessing its potential as a drug candidate.
- Material Science :
Case Studies and Research Findings
- Pharmacological Studies :
- Synthesis Innovations :
Mechanism of Action
The mechanism of action of Azetidin-3-yl acetate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of biochemical pathways related to its functional groups.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Ethyl 2-(azetidin-3-yl)acetate 2,2,2-trifluoroacetate (CAS 2170723-99-4) shares the azetidine core and trifluoroacetate counterion but substitutes the acetate with an ethyl ester. This modification may alter lipophilicity and metabolic stability .
- Phenyl trifluoroacetate (CAS 500-73-2) is a simple trifluoroacetate ester without the azetidine moiety, used primarily as a reagent in organic synthesis .
Key Observations :
- The trifluoroacetate group is commonly introduced via TFA-mediated deprotection of tert-butyl carbamates or esters, as seen in and . This method is efficient but requires rigorous purification to remove excess TFA .
- Analogues like Baricitinib impurity 48 utilize similar trifluoroacetate salt formation strategies, underscoring its versatility in pharmaceutical synthesis .
Physicochemical Properties
Table 3: Physical and Chemical Properties
Key Observations :
- The trifluoroacetate group enhances solubility in polar solvents, critical for biological applications.
- Phenyl trifluoroacetate is less stable under basic conditions, undergoing hydrolysis to trifluoroacetic acid and phenol .
Biological Activity
Azetidin-3-yl acetate 2,2,2-trifluoroacetate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanism of action, and applications in various fields.
Chemical Structure and Properties
This compound features an azetidine ring—a four-membered nitrogen-containing heterocycle—attached to a trifluoroacetate moiety. The trifluoroacetate group enhances the compound's stability and reactivity, making it valuable for various chemical and biological applications. Its molecular formula is C₇H₈F₃NO₂ with a molecular weight of 229.16 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that the compound may exhibit both inhibitory and activating effects on these targets, influencing various biochemical pathways . The exact pathways and molecular targets are still under investigation.
Antimicrobial Activity
Research indicates that this compound exhibits potential antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of certain bacterial strains and fungi. Its efficacy may be comparable to other known antimicrobial agents, making it a candidate for further development in drug discovery .
Anticancer Properties
The compound has been investigated for its anticancer activity. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it has shown effectiveness in degrading estrogen receptors in MCF-7 and CAMA-1 cell lines . The mechanism appears to involve modulation of apoptotic pathways and cellular signaling.
Other Biological Activities
This compound is also being studied for its potential neuroprotective effects and ability to modulate inflammatory responses. These activities suggest a broad spectrum of biological effects that could be harnessed for therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Azetidin-3-yl acetate | Moderate antibacterial | Basic azetidine structure |
| Azetidin-3-yl trifluoroacetate | Potential anticancer | Enhanced stability due to trifluoro group |
| Other azetidine derivatives | Varying activities | Structural diversity |
Case Studies
- Antimicrobial Efficacy : A study compared this compound with traditional antibiotics against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition against selected strains .
- Cancer Cell Apoptosis : In a controlled experiment using MCF-7 cells, this compound was shown to induce apoptosis at concentrations as low as 10 μM after 72 hours of exposure .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing azetidin-3-yl acetate 2,2,2-trifluoroacetate, and what methodological precautions are necessary?
- The compound is typically synthesized via trifluoroacetic acid (TFA) salt formation during deprotection of tert-butyl carbamate (Boc)-protected intermediates. For example, tert-butyl 3-((benzyloxycarbonyl)amino)azetidine-1-carboxylate derivatives are treated with TFA in dichloromethane (DCM) to cleave the Boc group, yielding the TFA salt . Key precautions include anhydrous conditions, controlled reaction times (2–4 hours), and purification via silica gel chromatography (10–15% methanol/DCM) to isolate the product .
Q. How can researchers ensure purity and stability during storage of this compound?
- Purity is maintained using column chromatography and verified via HPLC or LC-MS. Stability requires storage in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the trifluoroacetate group. Degradation studies indicate that exposure to moisture or elevated temperatures accelerates decomposition into azetidine and trifluoroacetic acid .
Q. What analytical techniques are optimal for quantifying trifluoroacetate counterions in this compound?
- Ion chromatography (IC) with suppressed conductivity detection is preferred. A validated method uses a carbonate eluent system (e.g., 3.2 mM Na₂CO₃/1.0 mM NaHCO₃) to separate acetate, formate, chloride, and trifluoroacetate ions. Retention time reproducibility (<1% RSD) and detection limits as low as 0.1 ppm are achievable .
Advanced Research Questions
Q. How does the trifluoroacetate group influence the compound’s reactivity in nucleophilic substitution reactions?
- The electron-withdrawing trifluoroacetate group enhances the electrophilicity of adjacent carbon atoms, facilitating nucleophilic attacks. For example, in phosphonate ester syntheses, the TFA salt stabilizes transition states during phosphorylation, improving yields (e.g., 82% in azetidine-phosphoryl methyl carbamate derivatives) . Kinetic studies using ¹⁹F NMR can track TFA dissociation rates under varying pH conditions .
Q. What strategies resolve spectral contradictions in characterizing this compound?
- Discrepancies in ¹H/¹³C NMR data (e.g., split peaks for azetidine protons) often arise from conformational flexibility or residual solvents. Using deuterated DMSO-d₆ or CDCl₃ as solvents and acquiring 2D NMR (COSY, HSQC) can clarify assignments. Mass spectrometry (ESI-TOF) confirms molecular weight (e.g., [M+H]⁺ = 215.172) and detects trace impurities .
Q. What are the environmental and metabolic stability implications of the trifluoroacetate moiety?
- Trifluoroacetate is resistant to enzymatic hydrolysis but undergoes slow environmental degradation via photolysis or microbial action. Hydrolysis rate constants (k) for related TFA esters (e.g., ethyl trifluoroacetate) are ~10⁻⁵ s⁻¹ at 25°C, with activation energies of ~5.07 × 10³ J/mol . In metabolic studies, TFA is excreted unchanged in urine, requiring specialized assays to track bioavailability .
Q. How can researchers mitigate interference from trifluoroacetate in downstream biological assays?
- Dialysis (MWCO 1 kDa) or solid-phase extraction (C18 cartridges) removes >95% of TFA. For cell-based assays, neutralization with bicarbonate buffers (pH 7.4) prevents cytotoxicity. LC-MS/MS methods distinguish TFA from endogenous acetate using m/z 113 (CF₃COO⁻) versus 59 (CH₃COO⁻) .
Methodological Notes
- Synthesis Optimization : Replace Boc with alternative protecting groups (e.g., Fmoc) to reduce TFA usage .
- Analytical Cross-Validation : Combine IC with ¹⁹F NMR for counterion quantification .
- Stability Testing : Accelerated degradation studies (40°C/75% RH) predict shelf-life using Arrhenius models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
